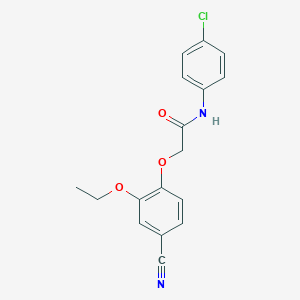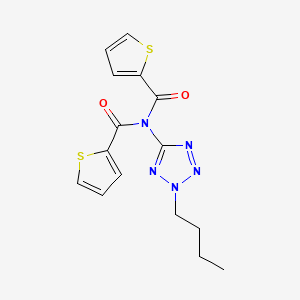
4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide
Vue d'ensemble
Description
4-(Acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that removes acetyl groups from proteins, which can affect their function and stability. ACY-1215 has been studied for its potential use in treating cancer, neurodegenerative diseases, and other conditions.
Mécanisme D'action
The mechanism of action of ACY-1215 involves inhibition of 4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide, which can lead to increased acetylation of proteins involved in various cellular processes. This can affect cell growth, differentiation, and survival. In cancer cells, inhibition of 4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, ACY-1215 has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models. It has also been shown to protect against neuronal damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ACY-1215 is its specificity for 4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide, which can reduce off-target effects compared to other HDAC inhibitors. However, like other small molecule inhibitors, ACY-1215 can have limitations in terms of delivery and bioavailability.
Orientations Futures
For research on ACY-1215 could include further studies of its effects on cancer cells and other disease models, as well as investigations into its potential use in combination with other therapies. Additional studies could also explore the mechanisms underlying its anti-inflammatory and neuroprotective effects.
Applications De Recherche Scientifique
ACY-1215 has been studied for its potential use in treating a variety of diseases, including multiple myeloma, lymphoma, and Alzheimer's disease. In preclinical studies, ACY-1215 has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-9(20)18-12-8-13(22-2)10(7-11(12)16)15(21)19-14-5-3-4-6-17-14/h3-8H,1-2H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLMLPACSVSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4234573.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4234580.png)

![ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4234590.png)
![2-[(5-butyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4234601.png)
![ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4234610.png)
![3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4234623.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4234629.png)
![N-(3,4-dichlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4234636.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4234642.png)

![2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4234655.png)